Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate is a chemical compound with the CAS Number: 2165760-01-8 . It has a molecular weight of 215.29 . The IUPAC name for this compound is tert-butyl ((1S,3S)-3-hydroxycyclopentyl)(methyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 . This indicates the presence of a cyclopentyl group, a carbamate group, and a tert-butyl group in the molecule .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Enantioselective Synthesis of Carbocyclic Analogs
Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its importance is highlighted by its role in demonstrating the relative substitution of the cyclopentane ring, paralleling that in β-2-deoxyribosylamine. This application underscores its significance in the realm of nucleic acid chemistry and pharmaceuticals (Ober, Marsch, Harms, & Carell, 2004).
Comparative Cytotoxicity Studies
A comparative study of cytotoxicity between butylated hydroxytoluene and its methylcarbamate derivative, terbucarb, on isolated rat hepatocytes sheds light on the compound's biological interactions. Although the focus is on terbucarb, understanding its toxicity compared to its phenolic analog highlights the broader implications of methylcarbamate derivatives in toxicological studies (Nakagawa, Yaguchi, & Suzuki, 1994).
Metabolic Studies in Insects and Mice
Research into the metabolism of m-tert.-butylphenyl N-methylcarbamate in both insects and mice reveals the enzymatic pathways involved in processing this compound. The study identifies hydroxylation of both the tert-butyl and N-methyl groups, indicating species-specific variations in metabolism. This information is vital for environmental and toxicological assessments of similar compounds (Douch & Smith, 1971).
Organic Synthesis Applications
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been developed as N-(Boc)-protected nitrones, which react with organometallics to give N-(Boc)hydroxylamines. These compounds serve as building blocks in organic synthesis, highlighting the versatility of tert-butyl N-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate derivatives in chemical synthesis (Guinchard, Vallée, & Denis, 2005).
Environmental Degradation Studies
Investigations into the degradation pathways of methyl tert-butyl ether (MTBE) by the UV/H2O2 process, which generates various primary byproducts, including tert-butyl formate and tert-butyl alcohol, emphasize the environmental fate of such compounds. Although tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate is not directly studied, these findings are relevant for understanding the environmental impact and degradation pathways of structurally related compounds (Stefan, Mack, & Bolton, 2000).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREITKHLXHZJEE-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CC[C@@H](C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.